![molecular formula C18H20N2O3 B6086005 N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B6086005.png)
N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide is a chemical compound used in scientific research for its potential therapeutic applications. It is also known as MP-10 and is a selective antagonist of the dopamine D3 receptor.
Mécanisme D'action
N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide is a selective antagonist of the dopamine D3 receptor. It works by blocking the activity of dopamine at the D3 receptor, which is involved in reward and addiction. By blocking the activity of dopamine at this receptor, N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide may reduce the rewarding effects of drugs of abuse, making it a potential treatment for drug addiction.
Biochemical and Physiological Effects:
N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine. It has also been shown to reduce inflammation in animal models of inflammatory disease. Additionally, it has been shown to protect against neurodegeneration in animal models of neurodegenerative disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide in lab experiments is its selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of the D3 receptor in addiction and other behaviors. Additionally, it has been shown to have anti-inflammatory and neuroprotective properties, making it a potential therapeutic agent for a variety of diseases.
One limitation of using N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments. Additionally, its potential therapeutic applications have not yet been fully explored, and further research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are a number of future directions for research on N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide. One direction is to further explore its potential therapeutic applications, particularly in the treatment of addiction, inflammatory diseases, and neurodegenerative diseases. Another direction is to develop more soluble forms of the compound for use in experiments. Additionally, further research is needed to determine the safety and efficacy of the compound in humans.
Méthodes De Synthèse
The synthesis of N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide involves a multi-step process. The first step is the reaction of 4-methylphenol with propionyl chloride to form 4-methylphenylpropanoic acid. The second step is the reaction of 4-methylphenylpropanoic acid with thionyl chloride to form 4-methylphenylpropanoyl chloride. The third step is the reaction of 4-methylphenylpropanoyl chloride with N-methyl-4-aminobenzamide to form N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide.
Applications De Recherche Scientifique
N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide has been used in scientific research for its potential therapeutic applications. It has been shown to have anti-addictive properties and may be useful in the treatment of drug addiction. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. Additionally, it has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-methyl-4-[2-(4-methylphenoxy)propanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-4-10-16(11-5-12)23-13(2)17(21)20-15-8-6-14(7-9-15)18(22)19-3/h4-11,13H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTOXAMONHJMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

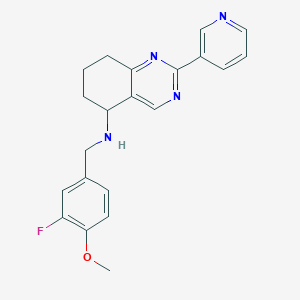
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]amino}nicotinamide](/img/structure/B6085930.png)
![1-[benzyl(methyl)amino]-3-{2-methoxy-5-[(4-propyl-1-piperazinyl)methyl]phenoxy}-2-propanol](/img/structure/B6085940.png)
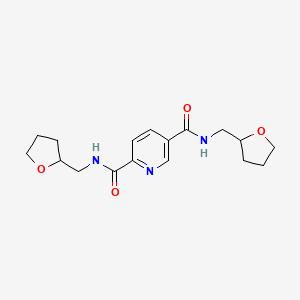
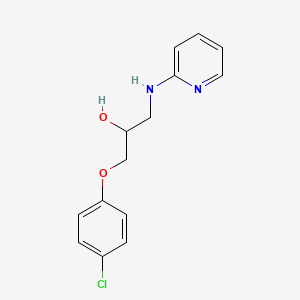
![ethyl 4-(1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6085964.png)
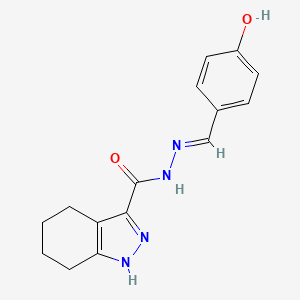
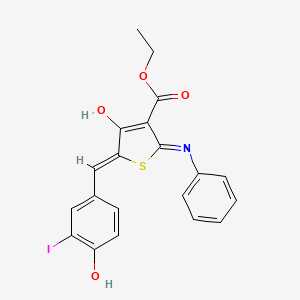
![N-(2-methoxyethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6085980.png)
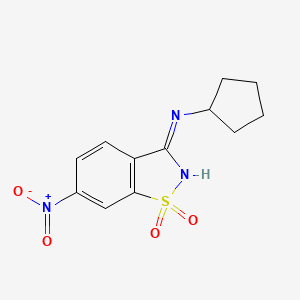
![2-methyl-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B6085985.png)
![2-[(4-bromo-2-thienyl)carbonyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B6085990.png)

![ethyl 4-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6086015.png)